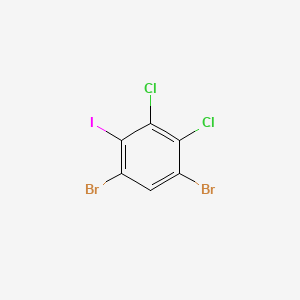

4,6-Dibromo-2,3-dichloroiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

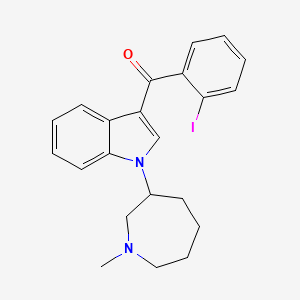

“4,6-Dibromo-2,3-dichloroiodobenzene” is a chemical compound . It contains a total of 12 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of “4,6-Dibromo-2,3-dichloroiodobenzene” includes a six-membered ring and multiple bonds . Detailed structural analysis would require more specific data or computational chemistry methods.Chemical Reactions Analysis

While specific reactions involving “4,6-Dibromo-2,3-dichloroiodobenzene” are not detailed in the available literature, compounds with similar structures are often involved in halogenation reactions .Aplicaciones Científicas De Investigación

Enantioseparation

The compound has been used in the enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on polysaccharide-based chiral stationary phases . This process explores chalcogen bonds in liquid-phase chromatography .

Activation of Carbonyl Functionality

1,3-Dibromo-5,5-dimethylhydantoin, a related compound, has been used as a precatalyst for the activation of carbonyl functionality . This is crucial for a plethora of industrial-scale condensation reactions .

Synthesis of Conjugated Thiophene Oligomers

This compound is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .

Theranostic Approach for Overcoming Drug-Resistant Bacterial Infections

The compound has been used in one-step in vivo metabolic labeling as a theranostic approach for overcoming drug-resistant bacterial infections .

Inhibitory Effect on Strawberry Gray Mold

The compound has shown an inhibitory effect on strawberry gray mold caused by B. cinerea .

For 4,6-Dibromo-2,3-dichloroiodobenzene:

Potential for Anticancer Therapy

This compound has been identified as a substance with potential for anticancer therapy . It was found to have antineoplastic activity in a screening of 300 naturally occurring compounds .

Synthesis of Conjugated Polymers for Organic Solar Cells

The compound has been used in the synthesis of donor–acceptor and donor-donor alternating conjugated polymers . These polymers have potential applications in organic solar cells .

Mecanismo De Acción

Mode of Action

Halogenated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with biological macromolecules, altering their function .

Biochemical Pathways

Halogenated compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and enzymatic activity, due to their reactivity with biological macromolecules .

Pharmacokinetics

Their metabolism often involves enzymatic reactions that aim to increase their polarity for easier excretion .

Result of Action

The reactivity of halogenated compounds with biological macromolecules can lead to various cellular responses, including altered protein function, dna damage, and potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-dibromo-2,3-dichloro-4-iodobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, the compound’s lipophilic nature means that its bioavailability and action can be influenced by the lipid content of the environment .

Propiedades

IUPAC Name |

1,5-dibromo-2,3-dichloro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2Cl2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYVVDBWSTZHLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2Cl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2,3-dichloroiodobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)

![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)

![L-[1-13C]xylose](/img/structure/B584054.png)

![D-[2-13C]xylose](/img/structure/B584055.png)

![L-[5-13C]xylose](/img/structure/B584066.png)

![D-[1,2-13C2]xylose](/img/structure/B584070.png)